molecular formula C21H18Cl2N2O4 B7745702 MFCD03786302

MFCD03786302

Cat. No.: B7745702
M. Wt: 433.3 g/mol
InChI Key: CQUBQAKUKSMSOA-UHFFFAOYSA-N
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Description

Such compounds are typically characterized by their molecular formulas, physicochemical properties, and synthesis protocols, which are critical for evaluating their utility in research and industry .

Properties

IUPAC Name

ethyl 4-(2-benzoyloxyethylamino)-7,8-dichloroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-2-28-21(27)15-12-25-19-14(8-9-16(22)17(19)23)18(15)24-10-11-29-20(26)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUBQAKUKSMSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CC=C3)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03786302 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. The exact details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD03786302 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD03786302 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD03786302 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and safety profile.

Comparison with Similar Compounds

Key Findings :

  • Structural Diversity : Similar compounds vary widely in molecular complexity. For example, CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) is a nitrogen-rich heterocycle, whereas CAS 1046861-20-4 (C₆H₅BBrClO₂) is a halogenated boronic acid derivative. These differences influence applications, such as drug design vs. catalytic intermediates .
  • Synthetic Accessibility : CAS 1533-03-5 (C₁₀H₉F₃O) demonstrates high synthetic simplicity (score 2.07), making it advantageous for large-scale production compared to Pd-catalyzed methods for CAS 1046861-20-4, which require specialized reagents .
  • Bioactivity Potential: Compounds like CAS 1022150-11-3, with high GI absorption and BBB permeability, are prioritized in CNS drug development, whereas CAS 1046861-20-4’s low Log S (-2.99) limits aqueous solubility .

Critical Analysis of Limitations

  • Data Gaps : The absence of explicit data for this compound precludes direct comparisons. For example, its toxicity profile (e.g., H302/H315 warnings in analogs) and stability under storage conditions remain speculative .
  • Methodological Variability: Synthesis protocols for similar compounds rely on diverse conditions (e.g., DMF vs. methanol solvents), complicating reproducibility without standardized guidelines .

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